molecular formula C9H10ClF2NO2 B6178076 6-(difluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine hydrochloride CAS No. 2567503-61-9

6-(difluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Cat. No. B6178076
CAS RN: 2567503-61-9
M. Wt: 237.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine hydrochloride (DFMBA) is a synthetic organic compound that is used in scientific research applications. It is a member of the benzofuran family, which is a group of compounds that are characterized by a benzene ring with two oxygen atoms attached to the ring. DFMBA has been used in a variety of laboratory experiments due to its unique properties, which can be exploited to create a wide range of results.

Scientific Research Applications

6-(difluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine hydrochloride has been used in a variety of scientific research applications. It has been used in studies of cell death, apoptosis, and autophagy. It has also been used in studies of the effects of oxidative stress on cells, as well as in studies of the effects of inflammation on cells. In addition, it has been used in studies of the effects of drugs on cells, as well as in studies of the effects of hormones on cells.

Mechanism of Action

6-(difluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine hydrochloride has been found to act as an inhibitor of the enzyme caspase 3, which is involved in cell death and apoptosis. It has also been found to act as an inhibitor of the enzyme NF-κB, which is involved in inflammation. In addition, it has been found to act as an inhibitor of the enzyme MAPK, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to inhibit the production of reactive oxygen species, which can cause oxidative stress in cells. In addition, it has been found to inhibit the production of nitric oxide, which can cause inflammation. Finally, it has been found to inhibit the production of prostaglandins, which can cause pain and inflammation.

Advantages and Limitations for Lab Experiments

6-(difluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine hydrochloride has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for research. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, it has a relatively short half-life, meaning that it must be used quickly after synthesis. In addition, it is not very soluble in water, meaning that it must be dissolved in organic solvents for use in experiments.

Future Directions

There are a number of potential future directions for research involving 6-(difluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine hydrochloride. One potential direction is to explore its potential as an anti-inflammatory agent. Additionally, further research could be done to explore its potential as an antioxidant. In addition, further research could be done to explore its potential as an anti-cancer agent. Finally, further research could be done to explore its potential as an anti-pain agent.

Synthesis Methods

6-(difluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine hydrochloride can be synthesized through a two-step reaction. The first step involves the reaction between anhydrous ammonia and 2,3-dihydro-1-benzofuran-3-carbaldehyde in the presence of an acid catalyst. This reaction produces 3-amino-2,3-dihydro-1-benzofuran. The second step involves the reaction between 3-amino-2,3-dihydro-1-benzofuran and difluoromethoxybenzoyl chloride in the presence of an acid catalyst. This reaction produces this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(difluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves the reaction of 2,3-dihydro-1-benzofuran-3-amine with difluoromethoxychloromethane followed by hydrochloric acid treatment to yield the desired product.", "Starting Materials": [ "2,3-dihydro-1-benzofuran-3-amine", "difluoromethoxychloromethane", "hydrochloric acid" ], "Reaction": [ "Add 2,3-dihydro-1-benzofuran-3-amine to a reaction flask", "Add difluoromethoxychloromethane to the reaction flask and stir for several hours at room temperature", "Add hydrochloric acid to the reaction mixture and stir for an additional hour", "Filter the resulting solid and wash with water", "Dry the product under vacuum to yield 6-(difluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine hydrochloride" ] }

CAS RN

2567503-61-9

Molecular Formula

C9H10ClF2NO2

Molecular Weight

237.6

Purity

95

Origin of Product

United States

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